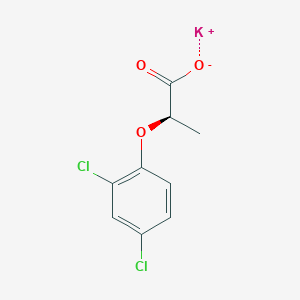
Dichlorprop-P-potassium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorprop-P-potassium, also known as this compound, is a useful research compound. Its molecular formula is C9H7Cl2KO3 and its molecular weight is 273.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Mode of Action
Dichlorprop-P-potassium operates as a selective systemic herbicide. It mimics natural plant hormones (auxins), leading to uncontrolled growth in susceptible plants. This results in characteristic symptoms such as stem and leaf malformations, ultimately causing plant death. The herbicide is absorbed through leaves and translocates to roots, making it effective against a wide range of broadleaf weeds while sparing grasses.
Agricultural Applications
DCPP-K is extensively used in agricultural settings, particularly in:
- Cereal Crops : Effective in controlling weeds in wheat and barley fields.
- Grasslands : Used for maintaining pasture quality by reducing weed competition.
- Non-Crop Areas : Applied in industrial sites, railways, and roadsides for weed management.
The herbicide's selective nature allows it to target specific weed species without harming the crops it is applied to, making it an essential tool for farmers.
3.1. Ecotoxicology
Research indicates that DCPP-K has a low toxicity profile for non-target organisms when used according to recommended practices. Key findings include:
- Aquatic Toxicity : DCPP-K exhibits low toxicity to fish and aquatic invertebrates, with LC50 values indicating minimal risk to aquatic ecosystems.
- Soil Microorganisms : Studies suggest that DCPP-K does not significantly affect soil microbial communities, supporting its use in sustainable agriculture.
3.2. Residue Management
Monitoring studies have shown that residues of DCPP-K in soil and water decrease rapidly due to its degradation by microbial activity and environmental factors. This rapid breakdown reduces the risk of long-term environmental contamination.
4.1. Toxicological Profile
Toxicological assessments have been conducted to evaluate the safety of DCPP-K for human exposure. Key findings include:
- Acute Toxicity : DCPP-K has low acute toxicity (LD50 >2000 mg/kg) when administered orally to rats, indicating a favorable safety profile.
- Chronic Exposure : Long-term studies in animals have not demonstrated carcinogenic effects or reproductive toxicity at relevant exposure levels.
4.2. Regulatory Status
DCPP-K is approved for use in several countries, with regulatory bodies such as the European Food Safety Authority (EFSA) and the Australian Pesticides and Veterinary Medicines Authority (APVMA) providing guidelines on safe usage practices.
5.1. Efficacy in Cereal Crops
A study conducted on wheat fields demonstrated that DCPP-K effectively controlled common broadleaf weeds such as Chenopodium album and Brassica napus. The application resulted in a significant increase in crop yield compared to untreated plots.
| Crop Type | Weed Species Controlled | Yield Increase (%) |
|---|---|---|
| Wheat | Chenopodium album | 25% |
| Barley | Brassica napus | 30% |
5.2. Environmental Monitoring
In a multi-year study assessing the environmental impact of DCPP-K on grasslands, researchers found no significant adverse effects on local biodiversity or soil health, reinforcing its position as an environmentally friendly herbicide option.
特性
CAS番号 |
113963-87-4 |
|---|---|
分子式 |
C9H7Cl2KO3 |
分子量 |
273.15 g/mol |
IUPAC名 |
potassium;(2R)-2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H8Cl2O3.K/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1/t5-;/m1./s1 |
InChIキー |
SIVJKMBJGCUUNS-NUBCRITNSA-M |
SMILES |
CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+] |
異性体SMILES |
C[C@H](C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+] |
正規SMILES |
CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+] |
Key on ui other cas no. |
113963-87-4 |
ピクトグラム |
Corrosive; Irritant |
同義語 |
potassium 2-(2,4-dichlorophenoxy)-(R)-propionate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















